(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
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Description
(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.14059304 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiol-Michael Coupling and Polymerization
Liu, Burford, and Lowe (2014) explored the synthesis of functional acrylic exo-7-oxanorbornene species and their application in creating dendronized thioether adducts via thiol-Michael coupling chemistry. These adducts were further polymerized to produce novel functional dendronized (co)polymers, showcasing the molecule's potential in advanced polymer science (Liu, Burford, & Lowe, 2014).
Halogen Bonding in Isoindolones
Gurbanov et al. (2021) synthesized a series of dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones and investigated their halogen bonding. The study found significant halogen bonding contributions to the formation of supramolecular architectures, indicating the molecule's utility in studying intermolecular interactions and crystal engineering (Gurbanov et al., 2021).
Oxidation Products of Antioxidants
Rapta et al. (2009) conducted electrochemical and spectroscopic studies on aromatic secondary amines similar to the molecule . Their research aimed at understanding the oxidation mechanisms and the formation of reactive species, which is crucial for developing new antioxidants and studying oxidative stress in biological systems (Rapta et al., 2009).
Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library
Dotsenko et al. (2014) described the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles via an uncatalyzed Mannich-type reaction, demonstrating the molecule's potential in creating diverse chemical libraries for screening in various biological and chemical studies (Dotsenko et al., 2014).
Enzymatic Hydrolysis of Epoxytetrahydrofurans
Barili, Berti, and Mastrorilli (1993) investigated the hydrolysis of epoxytetrahydrofuran compounds by rabbit liver microsomal epoxide hydrolase, providing insights into enzyme substrate specificity and the potential for synthesizing enantiomerically pure compounds from racemic mixtures (Barili, Berti, & Mastrorilli, 1993).
Properties
IUPAC Name |
(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-3-2-4-15(11-14)12-23-13-21-6-5-16(28-21)17(18(21)20(23)25)19(24)22-7-9-29(26,27)10-8-22/h2-6,11,16-18H,7-10,12-13H2,1H3/t16-,17?,18?,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUZIRIXWNEKF-RJPLPAITSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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